5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid
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Overview
Description
5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields of science and technology, particularly due to their unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to target theepidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) .
Mode of Action
It’s known that egfr inhibitors typically work by blocking the binding of epidermal growth factor (egf) to its receptor, thereby inhibiting the activation of the egfr tyrosine kinase . On the other hand, CA inhibitors usually work by binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and a proton .
Biochemical Pathways
Therefore, inhibiting EGFR can have a significant impact on these processes . Similarly, CA plays a crucial role in maintaining pH balance in the body, so inhibiting this enzyme can affect many biochemical pathways .
Result of Action
Egfr inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis . Similarly, CA inhibitors can lead to a decrease in the production of bicarbonate, thereby affecting pH balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.
Substitution: Commonly involves replacing a functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural properties.
5-Cyano-6-oxo-1,6-dihydro-pyrimidines: Known for their biological activity and potential therapeutic applications.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a range of pharmacological activities and are used in various medicinal applications.
Uniqueness
5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZFLPKASPJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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